N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is substituted with a morpholine group, a thiophene ring, and a trifluoromethyl group. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated pyrazolo[1,5-a]pyrimidine.
Attachment of the Trifluoromethyl Group: This can be done using a trifluoromethylating agent such as trifluoromethyl iodide or a Ruppert-Prakash reagent.
Morpholine Substitution: The morpholine group can be introduced through nucleophilic substitution, where a halogenated ethyl group reacts with morpholine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions might use reagents like bromine or iodine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be used in the study of cellular pathways and the development of new therapeutic agents.
Medicine
In medicine, the compound may have applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the morpholine group can improve solubility and bioavailability. The thiophene ring may contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]-5-(phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-[2-(piperidin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine group.
Uniqueness
The presence of the thiophene ring and the morpholine group in N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it unique. These groups can significantly influence the compound’s chemical properties and biological activities, potentially offering advantages in terms of binding affinity, solubility, and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18F3N5O2S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-10-12(14-2-1-9-29-14)23-16-11-13(24-26(15)16)17(27)22-3-4-25-5-7-28-8-6-25/h1-2,9-11H,3-8H2,(H,22,27) |
InChI Key |
YLKXTBCFQMJPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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